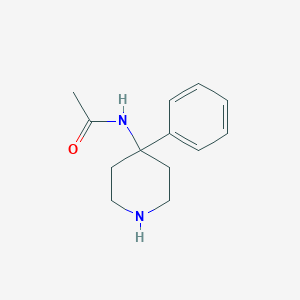

N-(4-Phenylpiperidin-4-yl)acetamide

Description

Contextualization within Piperidine (B6355638) Derivative Research

Piperidine and its derivatives have long been a focal point of intensive research in drug discovery. The piperidine ring is a favored structural motif due to its ability to confer favorable pharmacokinetic properties, such as improved solubility and metabolic stability, to drug candidates. Research into piperidine derivatives spans a wide range of therapeutic areas, including but not limited to, central nervous system (CNS) disorders, pain management, infectious diseases, and oncology.

The 4-substituted piperidines, in particular, have been extensively explored. The introduction of substituents at the 4-position allows for the precise tuning of a molecule's biological activity and selectivity. The N-(4-Phenylpiperidin-4-yl)acetamide scaffold is a prime example of this, where the combination of the aromatic phenyl ring and the hydrogen-bonding capable acetamido group provides a foundation for high-affinity interactions with various receptors and enzymes. For instance, the 4-aminopiperidine (B84694) scaffold has been a key element in the development of inhibitors for targets as diverse as the hepatitis C virus (HCV) and various protein kinases. mdpi.comgoogle.com

Historical Perspectives on Related Chemical Entities

The historical significance of the 4-phenylpiperidine (B165713) core can be traced back to the discovery of meperidine in the 1930s, one of the first synthetic opioids. This discovery opened the door to the development of a vast class of potent analgesics. A pivotal moment in the history of this chemical class was the synthesis of fentanyl in 1959 by Dr. Paul Janssen. google.combibliotekanauki.pl Fentanyl, a 4-anilidopiperidine derivative, exhibited significantly higher potency than morphine and revolutionized the field of anesthesiology and pain management. bibliotekanauki.plontosight.airesearchgate.net

The success of fentanyl spurred further research into its analogs, leading to the development of numerous other clinically important opioids. This historical progression underscores the profound impact that the 4-phenylpiperidine scaffold has had on medicinal chemistry and clinical practice. While this compound itself is not a classical opioid in the same vein as fentanyl, its structural lineage is deeply rooted in this history of opioid research.

Significance of the Core Structural Motif in Medicinal Chemistry

The this compound motif is of considerable interest in medicinal chemistry due to the specific combination of its structural features. The 4-phenyl group can engage in various non-covalent interactions, such as pi-stacking and hydrophobic interactions, with biological targets. The acetamido group, with its capacity for hydrogen bonding as both a donor and an acceptor, provides crucial anchor points for binding to proteins.

This dual functionality makes the scaffold a versatile building block for creating libraries of compounds to screen against a wide range of biological targets. Derivatives of this core structure have been investigated for their potential as opioid receptor modulators, N-type calcium channel blockers, and serotonin (B10506) receptor-positive allosteric modulators. The rigid nature of the piperidine ring, combined with the conformational flexibility of the substituents, allows for the fine-tuning of the molecule's three-dimensional shape to achieve high selectivity and potency for a desired target. The 4-aminopiperidine scaffold has been particularly fruitful in identifying inhibitors of HCV assembly and modulators of other cellular processes. mdpi.comgoogle.com

Interactive Data Tables

Below are interactive tables summarizing key information about this compound and a closely related analog.

Structure

3D Structure

Properties

IUPAC Name |

N-(4-phenylpiperidin-4-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O/c1-11(16)15-13(7-9-14-10-8-13)12-5-3-2-4-6-12/h2-6,14H,7-10H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSWVTFKEQVIXPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1(CCNCC1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30579133 | |

| Record name | N-(4-Phenylpiperidin-4-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30579133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146396-04-5 | |

| Record name | N-(4-Phenyl-4-piperidinyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=146396-04-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-Phenylpiperidin-4-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30579133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acetamide, N-(4-phenyl-4-piperidinyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Strategies for the Construction of the N-(4-Phenylpiperidin-4-yl)acetamide Core

The synthesis of the this compound core is a multi-step process that requires careful strategic planning to assemble the key structural features: the 4-phenylpiperidine (B165713) nucleus and the appended acetamide (B32628) group.

Multi-Step Organic Synthesis Approaches, including Alkylation and Acylation

The construction of this compound typically commences with the synthesis of the foundational 4-amino-4-phenylpiperidine intermediate. A common approach involves a multi-step sequence beginning with a protected 4-piperidone (B1582916) derivative. The synthesis can be envisioned through the following key transformations:

Formation of an α-aminonitrile: The protected 4-piperidone can be treated with an alkali metal cyanide, such as potassium cyanide, followed by an amine to form an α-aminonitrile. This reaction, a variation of the Strecker synthesis, introduces the crucial amino group at the 4-position.

Grignard Reaction: The subsequent introduction of the phenyl group at the 4-position is often achieved through a Grignard reaction. The α-aminonitrile intermediate is reacted with a phenylmagnesium halide, such as phenylmagnesium bromide, which adds the phenyl ring to the quaternary carbon center.

Deprotection and Acylation: Following the successful construction of the 4-amino-4-phenylpiperidine core, removal of the protecting groups is necessary. The final step to yield this compound is the acylation of the primary amine. This is typically achieved by reacting the 4-amino-4-phenylpiperidine with an acetylating agent like acetyl chloride or acetic anhydride, often in the presence of a base to neutralize the acid byproduct.

Alkylation reactions can also be employed, particularly in the synthesis of derivatives where the piperidine (B6355638) nitrogen is substituted. For instance, the secondary amine of the piperidine ring can be alkylated using various alkyl halides. nih.gov

| Step | Reaction Type | Key Reagents | Purpose |

| 1 | α-Aminonitrile Formation | Protected 4-piperidone, KCN, Amine | Introduction of the amino group at the 4-position |

| 2 | Grignard Reaction | Phenylmagnesium bromide | Addition of the phenyl ring at the 4-position |

| 3 | Deprotection | Acid or Catalytic Hydrogenation | Removal of protecting groups |

| 4 | Acylation | Acetyl chloride or Acetic anhydride | Formation of the final acetamide |

Stereoselective Synthesis Considerations, including Enantiomeric Control

The 4-position of the piperidine ring in this compound is a quaternary stereocenter, meaning the molecule is chiral if substituents on the piperidine nitrogen or the phenyl ring break the plane of symmetry. Consequently, methods to control the stereochemistry and obtain enantiomerically pure forms of this compound are of significant interest.

Several strategies can be employed to achieve enantiomeric control:

Chiral Resolution: A common approach is the resolution of a racemic mixture of the 4-amino-4-phenylpiperidine intermediate. nih.govwikipedia.org This can be accomplished by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid or a chiral sulfonic acid. The differing solubilities of the diastereomeric salts allow for their separation by fractional crystallization. Subsequent removal of the resolving agent affords the individual enantiomers of the amine, which can then be acylated to give the enantiomerically pure target compound. High-performance liquid chromatography (HPLC) using a chiral stationary phase is another effective method for the analytical and preparative separation of enantiomers. nih.gov

Asymmetric Synthesis: The development of asymmetric synthetic routes provides a more direct method to access a single enantiomer. One potential strategy involves the enantioselective conjugate addition of a phenyl group to a suitable prochiral precursor. While not directly reported for this specific molecule, similar enantioselective syntheses of related compounds like 5-phenylmorphans have been achieved through such methods. Another approach could involve the kinetic resolution of a racemic intermediate, where one enantiomer reacts faster with a chiral reagent or catalyst, leaving the other enantiomer enriched. whiterose.ac.uk Biocatalytic resolutions using enzymes could also be explored to achieve high enantioselectivity. nih.gov

Derivatization and Functionalization of the this compound Scaffold

The this compound scaffold possesses several sites that are amenable to chemical modification, allowing for the generation of a library of analogues with diverse properties.

Modifications at the Piperidine Nitrogen Atom

The secondary amine of the piperidine ring is a prime site for functionalization. N-alkylation is a straightforward modification that can be achieved by reacting the parent compound with a variety of alkylating agents.

| Reaction Type | Reagents | Product Type |

| N-Alkylation | Alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) | N-Alkyl derivatives |

| Reductive Amination | Aldehydes or ketones, reducing agent (e.g., NaBH(OAc)₃) | N-Alkyl derivatives |

| N-Arylation | Aryl halides, Palladium catalyst (Buchwald-Hartwig amination) | N-Aryl derivatives |

| Acylation | Acid chlorides, Anhydrides | N-Acyl derivatives |

Substitutions on the Phenyl Ring System

The phenyl ring offers another avenue for structural diversification. Electrophilic aromatic substitution reactions can be employed to introduce a range of substituents onto the phenyl ring, although the directing effects of the existing piperidine group must be considered. Alternatively, a more versatile approach involves the synthesis of analogues starting from substituted phenylmagnesium bromides in the Grignard reaction step of the core synthesis. This allows for the incorporation of a wide array of functional groups at various positions on the phenyl ring.

| Position | Example Substituents | Potential Synthetic Approach |

| para | -F, -Cl, -Br, -OCH₃ | Use of corresponding 4-substituted phenylmagnesium bromide in the Grignard reaction. |

| meta | -NO₂, -CN | Use of corresponding 3-substituted phenylmagnesium bromide in the Grignard reaction. |

| ortho | -CH₃, -Cl | Use of corresponding 2-substituted phenylmagnesium bromide in the Grignard reaction. |

The synthesis of various N-(substituted-phenyl)acetamide derivatives has been reported, demonstrating the feasibility of introducing diverse functionalities to the aromatic ring. rjptonline.org

Structural Elaboration of the Acetamide Moiety

The acetamide group itself can be a target for modification. While the acetyl group is a simple amide, its structure can be elaborated to introduce different properties.

Modification of the Acyl Group: Instead of acetylation, the 4-amino-4-phenylpiperidine intermediate can be reacted with different acyl chlorides or anhydrides to introduce longer alkyl chains, branched chains, or cyclic structures.

N-Alkylation of the Amide: The nitrogen of the acetamide is generally less nucleophilic than the piperidine nitrogen. However, under specific conditions, it can be alkylated to form a tertiary amide.

Introduction of Functionalized Acyl Groups: The use of acylating agents containing other functional groups can lead to more complex derivatives. For example, reacting the primary amine with a haloacetyl chloride would introduce a reactive handle for further nucleophilic substitution.

The synthesis of N-phenyl-2-(phenyl-amino) acetamide derivatives showcases how the acetamide portion of a molecule can be constructed from different components, offering a template for creating structural analogues. ijper.org

Incorporation into Hybrid Molecular Architectures

The this compound scaffold serves as a versatile building block in medicinal chemistry for the development of hybrid molecular architectures. This strategy involves chemically linking the core structure with other distinct pharmacophores or molecular moieties to create a single, new molecule. The objective of this approach is to combine the desirable properties of the parent fragments or to explore novel chemical spaces to identify compounds with enhanced affinity, selectivity, or functional activity toward specific biological targets.

Researchers have employed various synthetic strategies to modify the this compound core at several key positions, primarily through N-alkylation of the piperidine ring or by creating more complex amide-linked structures. These modifications lead to the generation of diverse libraries of hybrid molecules.

One common approach involves the synthesis of N-substituted arylacetamide analogues. For instance, a series of N-(1-benzylpiperidin-4-yl)arylacetamides were synthesized to evaluate their binding properties for sigma receptors. nih.gov In this work, the core piperidine nitrogen was functionalized with various substituted benzyl groups, while the acetamide portion was derived from different aromatic rings, including thiophene, naphthyl, and indole. nih.gov This modular synthesis allows for systematic exploration of structure-activity relationships (SAR). The general synthetic route involves the acylation of a suitable 4-amino-4-phenylpiperidine precursor.

Another strategy focuses on linking the acetamide scaffold to different heterocyclic systems known for their biological activities. For example, researchers have designed and synthesized N-phenylacetamide derivatives that incorporate a 4-arylthiazole moiety. mdpi.com While the core is not a phenylpiperidine in this specific case, the underlying principle of creating an amide linkage between two distinct aromatic systems is a relevant example of hybrid molecule design. The synthesis typically involves the reaction of an amine-containing precursor with an appropriate acid chloride. ijper.org

Furthermore, the acetamide linker itself can be extended or modified. Studies on 2-(piperidin-1-yl)-N-(4-sulfamoylphenyl)acetamide derivatives demonstrate the incorporation of a piperidine ring and a sulfonamide-bearing phenyl group into a single acetamide-based structure. nih.gov This highlights the potential to create multi-functionalized molecules targeting specific enzymes like carbonic anhydrases. nih.gov

The research findings below detail specific examples of hybrid molecules synthesized from related acetamide scaffolds, illustrating the chemical transformations used to achieve these architectures.

Table 1: Examples of N-(1-benzylpiperidin-4-yl)arylacetamide Analogues and Sigma Receptor Affinity nih.gov

| Compound ID | Arylacetamide Moiety | Benzyl Group Substituent | σ1 Ki (nM) | σ2 Ki (nM) |

| 1 | Phenylacetamide | Unsubstituted | 1.5 | 150 |

| 10 | 2-Thiopheneacetamide | Unsubstituted | 1.8 | >165 |

| 18 | 2-Naphthylacetamide | Unsubstituted | 1.2 | >146 |

| 22 | 3-Indoleacetamide | Unsubstituted | 2.1 | 162 |

| 37 | Phenylacetamide | 4-Fluorobenzyl | 1.7 | 126 |

| 40 | 4-Fluorophenylacetamide | 4-Fluorobenzyl | 3.1 | 247 |

Table 2: Synthesis of N-phenylacetamide Derivatives Incorporating a 4-Arylthiazole Moiety mdpi.com

| Compound ID | Aryl Group on Thiazole | Yield (%) |

| A1 | 4-Fluorophenyl | 57 |

| A4 | 4-Chlorophenyl | 87 |

| A7 | 4-Bromophenyl | 75 |

| A12 | Phenyl | 71 |

These studies collectively demonstrate that the this compound framework is a synthetically tractable and valuable platform for constructing complex hybrid molecules. The ability to systematically modify different parts of the molecule allows for the fine-tuning of its pharmacological profile.

Pharmacological Investigations and Biological Target Interactions

Receptor Binding and Ligand Affinity Studies

The neurokinin-3 (NK3) receptor is a target for conditions such as schizophrenia and menopausal vasomotor symptoms, with several antagonists in development. While the piperidine (B6355638) scaffold is a common feature in many central nervous system (CNS) active agents, current scientific literature does not provide direct evidence linking N-(4-Phenylpiperidin-4-yl)acetamide or its immediate derivatives to significant antagonist activity at the NK3 receptor. The development of NK3 antagonists has largely focused on other distinct chemical classes.

The phenylpiperidine scaffold is a well-established pharmacophore for opioid receptor ligands. While direct binding data for this compound is limited, research on closely related analogs highlights significant activity, particularly at the delta-opioid receptor. A novel class of delta-opioid receptor agonists was developed from a similar structure, with N,N-diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide identified as a highly potent and selective full agonist. This compound demonstrated an IC50 of 0.87 nM for the delta-opioid receptor and exhibited exceptional selectivity over mu (4,370-fold) and kappa (8,590-fold) opioid receptors. This indicates that the 4-phenylpiperidine (B165713) core is conducive to potent and selective delta-opioid receptor agonism, although the specific activity is highly dependent on the substitutions on the piperidine nitrogen and the acetamide (B32628) group.

Derivatives of this compound have been extensively investigated as high-affinity ligands for sigma receptors. There are at least two subtypes of sigma receptors, σ1 and σ2, which are implicated in various CNS functions and diseases.

Studies on a series of N-(1-benzylpiperidin-4-yl)arylacetamides, which feature the core this compound structure with a benzyl (B1604629) group on the piperidine nitrogen, have shown high affinity and selectivity for the σ1 receptor subtype. For example, the analog N-4'-[18F]Fluorobenzylpiperidin-4yl-(2-fluorophenyl)acetamide ([18F]FBFPA) was found to have a high affinity for σ1 receptors with a 44-fold selectivity over σ2 receptors. The binding affinities for this compound are detailed in the table below.

Table 1: Binding Affinity of [18F]FBFPA for Sigma Receptors

| Receptor Subtype | Inhibition Constant (Ki) (nM) |

|---|---|

| Sigma-1 (σ1) | 3.15 ± 0.05 |

| Sigma-2 (σ2) | 139.51 ± 21.89 |

Data sourced from studies on guinea pig brain membranes for σ1 and rat liver membranes for σ2.

Further research has shown that substitutions on the aromatic rings of both the phenylacetamide moiety and the N-benzyl group can modulate the affinity and selectivity for sigma receptor subtypes. This body of work establishes the this compound scaffold as a promising foundation for developing selective sigma receptor ligands.

The phenylpiperidine and related phenylpiperazine structures are key components in many ligands targeting dopamine (B1211576) receptors. However, research on N-(1-benzylpiperidin-4-yl)phenylacetamide analogues, which are closely related to this compound, has indicated a lack of significant binding affinity for D2 and D3 dopamine receptors. While the broader 4-phenylpiperidine class has been explored for dopamine receptor activity, the specific acetamide derivatives appear to direct the pharmacological activity away from these dopaminergic targets and towards other receptors, such as the sigma receptors.

The piperidine ring is a structural feature in some known cannabinoid receptor 1 (CB1) antagonists, such as Rimonabant. The antagonism of CB1 receptors has been investigated as a strategy for treating obesity and related metabolic disorders. Despite the presence of the piperidine moiety in the this compound structure, there is currently a lack of specific research findings in the scientific literature to confirm its activity as a CB1 receptor antagonist.

Recent pharmacological studies have identified compounds structurally related to this compound as potent inhibitors of soluble epoxide hydrolase (sEH). The inhibition of sEH is a therapeutic strategy for managing pain and inflammation by stabilizing endogenous anti-inflammatory lipid mediators. A series of 2-(Piperidin-4-yl)acetamides were synthesized and evaluated, with many demonstrating excellent inhibitory potencies against sEH. This suggests that the this compound scaffold has significant potential for the development of novel sEH inhibitors.

Kinase Inhibition, exemplified by c-KIT Kinase

The N-(phenyl)amide and piperidine moieties are recognized pharmacophores in the design of kinase inhibitors. Although direct inhibitory activity of this compound against the c-KIT kinase is not extensively documented, structure-activity relationship (SAR) studies on more complex analogs highlight the importance of this core. For instance, derivatives incorporating an N-(piperidin-4-ylmethyl)propionamide fragment have demonstrated significant activity. One such compound, substituted at the piperidine nitrogen, showed potent inhibition of wild-type c-KIT with a GI₅₀ value of 0.057 μM in cellular assays nih.gov. Further modifications and substitutions on this scaffold have been a key strategy in developing novel type-II c-KIT inhibitors for therapeutic research nih.govnih.gov.

Cyclooxygenase-II (COX-II) Inhibition

The investigation of this compound for direct inhibitory effects on Cyclooxygenase-II (COX-II) is not prominently featured in available scientific literature. However, the broader class of acetamide-containing compounds has been a subject of interest in the development of anti-inflammatory agents. Various structurally diverse acetamide and sulfonamide derivatives have been synthesized and evaluated as potential COX-2 inhibitors nih.govsemanticscholar.org. These studies form the basis for exploring different chemical scaffolds for COX-2 inhibition, an enzyme critically involved in inflammation and pain pathways mdpi.comnih.gov.

N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) Inhibition

The phenylpiperidine core is a crucial element in the development of potent inhibitors for N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD), an enzyme responsible for the biosynthesis of N-acylethanolamines (NAEs), including the endocannabinoid anandamide (B1667382) nih.govwikipedia.org. While this compound itself is not identified as a primary inhibitor, a highly potent and selective inhibitor, LEI-401, incorporates a 3-phenylpiperidine (B1330008) moiety. High-throughput screening and subsequent medicinal chemistry efforts identified LEI-401 as an inhibitor that can reduce NAE levels in neuronal cells and in the brain, demonstrating the significance of the phenylpiperidine scaffold for NAPE-PLD targeting nih.gov.

Other Investigated Receptor and Enzyme Targets

The this compound framework is found in ligands for other significant central nervous system targets. A close analog, N-4'-[18F]Fluorobenzylpiperidin-4yl-(2-fluorophenyl)acetamide ([¹⁸F]FBFPA), has been shown to bind with high affinity and selectivity to sigma-1 (σ₁) receptors over sigma-2 (σ₂) receptors nih.gov. In radioligand binding assays using guinea pig brain membranes, this compound displayed an inhibition constant (Kᵢ) of 3.15 nM for the σ₁ receptor, with 44-fold selectivity over the σ₂ receptor nih.gov. Sigma receptors are implicated in various neurological functions and disorders, making ligands based on this scaffold valuable research tools nih.gov. Furthermore, derivatives where the piperidine ring is modified, such as in N,N-diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide, have been developed as potent and highly selective agonists for the delta opioid receptor nih.gov.

Cellular and Mechanistic Studies (In Vitro)

G-Protein Coupled Receptor (GPCR) Signaling Pathway Modulation

G-protein coupled receptors (GPCRs) represent the largest family of cell surface receptors and are the targets for a significant portion of modern pharmaceuticals nih.gov. Phenylpiperidine and related phenylpiperazine structures are common scaffolds in the design of ligands that modulate GPCR signaling, including dopamine and opioid receptors nih.govnih.gov. These scaffolds are valued for their ability to orient functional groups in three-dimensional space to achieve high-affinity binding and specific functional outcomes (agonism, antagonism, or inverse agonism) at the receptor. The modulation of GPCR pathways often involves complex mechanisms, including receptor dimerization (heteromerization), which can alter the pharmacological properties of ligands nih.gov. While these broader studies underscore the utility of the core scaffold, specific in vitro studies detailing the modulation of GPCR signaling pathways by the parent compound this compound are not extensively detailed in the current body of literature.

Enzyme Activity Assays and Inhibition Kinetics

The inhibitory activity of compounds containing the this compound scaffold has been quantified using various in vitro assays. For NAPE-PLD, a fluorescence-based activity assay is commonly employed for high-throughput screening nih.govuniversiteitleiden.nl. This method uses a quenched fluorescent substrate that, upon cleavage by NAPE-PLD, produces a measurable increase in fluorescence, allowing for the determination of inhibitor potency nih.govuniversiteitleiden.nl. For the potent NAPE-PLD inhibitor LEI-401, which contains the phenylpiperidine motif, this assay determined a Kᵢ value of 0.027 μM nih.gov.

Receptor binding affinities are typically determined through competitive radioligand binding assays. In the case of the sigma receptor ligand [¹⁸F]FBFPA, assays were performed using guinea pig brain and rat liver membrane homogenates to determine its affinity for σ₁ and σ₂ receptors, respectively nih.gov. These experiments yielded Kᵢ values that quantify the ligand's binding potency at each receptor subtype.

Below is a table summarizing the kinetic data for representative analogs featuring the core phenylpiperidine structure.

| Compound Name | Target | Assay Type | Measured Value | Potency |

| LEI-401 | NAPE-PLD | Fluorescence-based activity assay | Kᵢ | 0.027 µM nih.gov |

| [¹⁸F]FBFPA | Sigma-1 (σ₁) Receptor | Radioligand binding assay | Kᵢ | 3.15 nM nih.gov |

| [¹⁸F]FBFPA | Sigma-2 (σ₂) Receptor | Radioligand binding assay | Kᵢ | 139.51 nM nih.gov |

Preclinical Assessment of Biological Effects (In Vivo Models)

Assessment of Antimicrobial Activity in Preclinical ModelsThere are no published reports on the assessment of the antimicrobial, antibacterial, or antifungal activity of this compound in preclinical models.

Due to the absence of specific research data for this compound in these highly specialized areas, generating the requested article with the required level of detail, scientific accuracy, and data tables is not feasible.

Structure Activity Relationship Sar and Ligand Design Principles

Elucidation of Pharmacophoric Features Essential for Biological Activity

The fundamental pharmacophore for 4-anilidopiperidine derivatives, including N-(4-Phenylpiperidin-4-yl)acetamide, consists of several key features that are crucial for high-affinity binding to their biological targets, most notably the µ-opioid receptor (MOR). psu.edu These essential elements include:

A protonatable nitrogen atom within the piperidine (B6355638) ring, which is thought to mimic the N-terminal tyrosine moiety of endogenous opioid peptides. psu.edu

An aromatic group, such as the phenyl ring attached to the 4-position of the piperidine, which engages in hydrophobic interactions within the receptor binding pocket. psu.edu

The piperidine ring itself, which serves as a central scaffold and is considered a hallmark pharmacophore for binding to both sigma-1 and sigma-2 receptors. researchgate.net

The anilino nitrogen at the 4-position of the piperidine ring.

An acyl group, such as the acetamide (B32628) in this compound, attached to the anilino nitrogen.

Computational studies and molecular modeling have further refined this pharmacophore model. For instance, a 3D-pharmacophore developed for orexin (B13118510) antagonists based on a tetrahydroisoquinoline scaffold (a related cyclic amine structure) highlighted the importance of the spatial arrangement of two aromatic ring centroids and the core nitrogen atom. nih.gov Similarly, for fentanyl analogs, the 4-anilidopiperidine core is the central element, with specific regions around it (regions A, B, C, and D in Figure 2 of the cited paper) being critical for potent analgesic activity. nih.gov

Impact of Substituent Modifications on Ligand Potency, Selectivity, and Efficacy

Systematic modifications of the this compound scaffold have provided deep insights into the SAR of this class of compounds.

Substitutions on the Piperidine Ring: Modifications to the piperidine ring can dramatically influence binding affinity. psu.edu For example, introducing a 4-methoxymethyl or a 4-carbomethoxy group at the 4-position of the piperidine ring in fentanyl analogs leads to a significant increase in µ-opioid receptor affinity. mdpi.compsu.edu Specifically, carfentanil, which has a 4-carbomethoxy group, is one of the most potent synthetic opioids known. mdpi.com The addition of a 3-methyl group to the piperidine core of sufentanil, however, results in a decrease in affinity. mdpi.com

Substitutions on the N-acyl Group: The nature of the N-acyl group is critical. In a series of pyrimidine-4-carboxamides, methylation of the amide nitrogen led to a complete loss of potency, suggesting a possible steric clash or the disruption of a key hydrogen bond. acs.org

Substitutions on the Phenyl Rings: In a series of N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives studied for their affinity to sigma receptors, substitutions on the phenylacetamide aromatic ring were found to significantly impact binding. nih.gov Generally, 3-substituted compounds showed higher affinity for both sigma-1 and sigma-2 receptors compared to their 2- and 4-substituted counterparts. nih.gov Halogen substitutions on this ring tended to increase affinity for sigma-2 receptors while maintaining similar affinity for sigma-1 receptors. nih.gov Conversely, electron-donating groups like hydroxyl, methoxy, or amino groups resulted in weaker affinity for sigma-2 receptors. nih.gov In fentanyl analogs, a para-trifluoromethyl substituent on the anilino phenyl ring caused a significant drop in µ-opioid receptor binding. mdpi.com

Modifications to the N-substituent of the Piperidine Ring: The substituent at the 1-position of the piperidine ring is a major determinant of activity. A dramatic loss in ligand binding is observed when the N-phenethyl group of fentanyl is replaced with an N-methyl group. psu.edu In a study of dopamine (B1211576) D4 receptor ligands, analogs with a 2-(piperidin-4-yl)pyridinyl moiety were created to explore this aspect. acs.org

The following table summarizes the effects of various substitutions on the 4-anilidopiperidine scaffold:

| Compound Series | Modification | Effect on Biological Activity | Reference |

|---|---|---|---|

| Fentanyl Analogs | 4-carbomethoxy on piperidine ring | Significantly increased µ-opioid receptor affinity. | mdpi.com |

| Fentanyl Analogs | 4-methoxymethyl on piperidine ring | Increased µ-opioid receptor affinity. | psu.edu |

| Sufentanil Analog | 3-methyl on piperidine ring | Decreased µ-opioid receptor affinity. | mdpi.com |

| Fentanyl Analogs | para-trifluoromethyl on anilino phenyl ring | Significant drop in µ-opioid receptor binding. | mdpi.com |

| N-(1-benzylpiperidin-4-yl)phenylacetamides | 3-substitution on phenylacetamide ring | Generally higher affinity for sigma-1 and sigma-2 receptors. | nih.gov |

| N-(1-benzylpiperidin-4-yl)phenylacetamides | Halogen substitution on phenylacetamide ring | Increased affinity for sigma-2 receptors. | nih.gov |

| N-(1-benzylpiperidin-4-yl)phenylacetamides | Electron-donating groups on phenylacetamide ring | Weaker affinity for sigma-2 receptors. | nih.gov |

| Pyrimidine-4-carboxamides | Methylation of amide nitrogen | Complete loss of potency. | acs.org |

Stereochemical Influences on Receptor Binding and Functional Outcomes

Stereochemistry plays a pivotal role in the interaction of 4-anilidopiperidine derivatives with their biological targets. The spatial arrangement of substituents can lead to vastly different binding affinities and functional activities among stereoisomers.

A prominent example is 3-methylfentanyl, which has two chiral centers, resulting in four possible enantiomers. psu.edu The cis-3R,4S stereoisomer is exceptionally potent, exhibiting a 7000-fold increase in in vivo potency compared to morphine. psu.edu This highlights the critical importance of the correct stereochemical configuration for optimal receptor interaction.

In the case of ohmefentanyl, which possesses three potential stereocenters, there are eight unique stereoisomers. wikipedia.org The cis-(2′R,3R,4S)-ohmefentanyl isomer is classified as a "super potent" µ-selective agonist, whereas its antipode, cis-(2′R,3S,4R)-ohmefentanyl, is the least potent and weakly bound ligand in the series. psu.edu

For a series of NAPE-PLD inhibitors, the conformational restriction of an N-methylphenethylamine group by its replacement with an (S)-3-phenylpiperidine moiety increased the inhibitory potency threefold. acs.org Furthermore, combining (S)-3-phenylpiperidine with (S)-3-hydroxypyrrolidine resulted in the most potent compound in the series, demonstrating a synergistic effect of specific stereoisomers at different positions of the molecule. acs.org

These examples underscore that a precise three-dimensional arrangement of the pharmacophoric elements is necessary for high-affinity binding and potent biological activity.

Development of Predictive Structure-Activity Models

To better understand and predict the biological activity of this compound and its analogs, quantitative structure-activity relationship (QSAR) models have been developed. These computational models establish a mathematical relationship between the chemical structure of a compound and its biological activity.

For a series of N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives, Hansch-type QSAR studies were conducted to examine the influence of substitutions on the phenylacetamide aromatic ring on binding at sigma-1 and sigma-2 receptors. nih.gov Similarly, for fentanyl-like structures, several QSAR models have been built to predict their affinity for the µ-opioid receptor. kcl.ac.uk These models were developed using a set of 115 molecules and their quality was confirmed by statistical analysis, proving their effectiveness for both predictive and descriptive purposes. kcl.ac.uk

Comparative molecular field analysis (CoMFA), a 3D-QSAR technique, revealed that the electrostatic properties of substituents on the phenylacetamide aromatic ring of N-(1-benzylpiperidin-4-yl)arylacetamide analogs strongly influenced their binding to sigma-1 receptors. researchgate.net Another 3D-QSAR study on donepezil-based compounds, which share structural similarities, was carried out to gain more insights into their interaction with acetylcholinesterase. nih.gov

These predictive models are valuable tools in drug discovery, as they can help prioritize the synthesis of novel compounds with a higher probability of desired biological activity, thereby saving time and resources. kcl.ac.uk

Scaffold Hopping and Bioisosteric Replacement Strategies in Analog Design

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry for designing new compounds with improved properties. nih.govresearchgate.net These approaches involve replacing the core structure (scaffold) or specific functional groups of a molecule with others that have similar biological activities but potentially better pharmacokinetic profiles or novel intellectual property space. nih.govresearchgate.net

In the context of the 4-anilidopiperidine framework, these strategies have been explored to create new analogs. For instance, the piperidine ring is considered a potential bioisostere of the piperazine (B1678402) ring. mdpi.com When such a replacement is made, other modifications, such as the introduction of a heteroatom, may be necessary to compensate for the change in binding interactions. mdpi.com

In the design of neuropeptide FF receptor ligands, the 4-(phenylamino)piperidine-4-carbonitrile scaffold was utilized as a starting point for creating new analogs. nih.gov Research into donepezil-based compounds involved the design and synthesis of molecules with three different heterocyclic scaffolds—pyrrolidone-2-one, quinoline, and indolin-2-one—to explore new chemical space around the parent drug. nih.gov

Bioisosteric replacement of functional groups is also a common strategy. For example, a hydroxytriazole system has been successfully used as a bioisosteric replacement for a carboxylic acid group or a phenol (B47542) ring in different drug design projects. rsc.org In the development of inhibitors for soluble epoxide hydrolase, the replacement of a urea (B33335) linkage with an amide was a key SAR finding. mdpi.com

These strategies allow medicinal chemists to move beyond simple substituent modifications and explore entirely new chemical classes that retain the essential pharmacophoric features of the original lead compound, like this compound. nih.gov

Computational and Theoretical Chemistry Applications

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target receptor, as well as the binding affinity of the complex. This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the structural basis of ligand-protein interactions.

In the context of N-(4-Phenylpiperidin-4-yl)acetamide analogues, molecular docking has been employed to elucidate their binding modes with various biological targets. For instance, studies on related piperidine (B6355638) derivatives have successfully predicted their interactions with targets like pyruvate (B1213749) dehydrogenase kinases (PDKs) and the main protease (Mpro) of SARS-CoV-2. nih.govniscpr.res.in The process involves preparing the 3D structures of both the ligand and the protein target. The ligand is then placed into the binding site of the protein, and various conformations are sampled. A scoring function is used to estimate the binding energy, with more negative scores typically indicating a stronger binding affinity. nih.gov

For example, a molecular docking study on a series of novel piperidine and piperazine (B1678402) derivatives of dichloroacetate (B87207) identified compounds with low binding energy for PDKs, suggesting potent inhibitory activity. niscpr.res.in Similarly, docking studies on N-benzylpiperidin-4yl-phenylacetamide analogs have been used to understand their high affinity for sigma (σ) receptors. nih.gov These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. nih.gov For example, in the study of piperidine-derivatives against the SARS-CoV-2 Mpro, hydrogen bond analysis was considered a critical parameter for assessing binding affinity and drug specificity. nih.gov

| Analogue Compound | Target Protein | Key Finding | Reference |

|---|---|---|---|

| 2,2-Dichloro-1-(4-phenylpiperidin-1-yl)ethan-1-one | Pyruvate Dehydrogenase Kinases (PDKs) | Docking identified compounds with low binding energies, suggesting potential as anticancer agents. | niscpr.res.in |

| N-4'-[18F]Fluorobenzylpiperidin-4yl-(2-fluorophenyl)acetamide | Sigma-1 (σ1) Receptor | Used to rationalize the high binding affinity observed in PET imaging studies. | nih.gov |

| Designed Piperidine Derivatives | SARS-CoV-2 Main Protease (Mpro) | Docking combined with other methods predicted inhibitory potential based on binding energy and interactions. | nih.gov |

| N-{4-[(4-amino-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)sulfonyl]phenyl}acetamide | O-acetyl-serine-sulfhydrylase (OASS) | Docking simulations suggested the molecule could act as a lead for constraining Entamoeba histolytica. | nih.gov |

Quantum Chemical Calculations, including Density Functional Theory (DFT) and HOMO-LUMO Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, geometry, and reactivity of molecules. nih.govnih.gov These methods are used to calculate various molecular properties, such as optimized geometry, vibrational frequencies, and electronic parameters like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

The HOMO and LUMO are known as frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity). The energy gap between HOMO and LUMO (ΔE) is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. icm.edu.plresearchgate.net A small energy gap suggests that the molecule is more reactive, as it requires less energy to promote an electron from the HOMO to the LUMO. nih.gov

For a 4-phenylpiperidin-4-ol (B156043) substituted pyrazole (B372694) derivative, DFT calculations using the B3LYP/6-31G(d) basis set were performed to determine these properties. The analysis revealed a significant HOMO-LUMO energy gap, which provides insights into the molecule's bioactivity, likely arising from intramolecular charge transfer. icm.edu.pl Such calculations also allow for the determination of global chemical reactivity descriptors, including electronegativity, chemical hardness, and electrophilicity index, which further characterize the molecule's reactive nature. icm.edu.pl

| Parameter | Calculated Value (eV) | Significance |

|---|---|---|

| E(HOMO) | -5.428 | Relates to the capacity for electron donation. |

| E(LUMO) | -1.326 | Relates to the capacity for electron acceptance. |

| Energy Gap (ΔE) | 4.102 | Indicates chemical reactivity and stability. |

| Ionization Potential (IP) | 5.428 | Energy required to remove an electron. |

| Electron Affinity (EA) | 1.326 | Energy released when an electron is added. |

| Chemical Hardness (η) | 2.307 | Measures resistance to change in electron distribution. |

| Electronegativity (χ) | 3.824 | Measures the power to attract electrons. |

| Electrophilicity Index (ω) | 3.169 | Describes the propensity to accept electrons. |

Data derived from DFT calculations on (5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl)(4-hydroxy-4-phenylpiperidin-1-yl)methanone. icm.edu.pl

Molecular Dynamics Simulations for Ligand-Receptor Complex Stability and Conformation

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com In drug discovery, MD simulations are crucial for confirming the results of molecular docking and assessing the stability of a ligand-receptor complex in a dynamic, solvated environment that mimics physiological conditions. nih.govnih.gov

For analogues of this compound, MD simulations have been used to validate docking poses and understand the time-dependent stability of their interactions with target proteins. mdpi.com For example, MD simulations of designed piperidine-derivatives targeting the SARS-CoV-2 Mpro were performed for 120 nanoseconds to confirm the stability of the docked complexes. nih.gov Similarly, simulations of novel pyrazolopyrimidine acetamide (B32628) derivatives with the translocator protein (TSPO) were used to check their stability over time compared to standard reference compounds. mdpi.com These simulations can also provide detailed information on interaction dynamics, such as the persistence of hydrogen bonds throughout the simulation. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors that influence activity, QSAR models can be used to predict the potency of newly designed compounds.

A significant QSAR study was conducted on a series of N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives, which are close analogues of this compound. nih.govconsensus.app The study evaluated their binding affinity for sigma-1 (σ1) and sigma-2 (σ2) receptors. The unsubstituted parent compound, N-(1-benzylpiperidin-4-yl)phenylacetamide, showed high affinity and selectivity for σ1 receptors. nih.govconsensus.app

The Hansch-type QSAR analysis revealed several key relationships:

Positional Influence : Substitutions at the 3-position of the phenylacetamide ring generally led to higher affinity for both σ1 and σ2 receptors compared to substitutions at the 2- or 4-positions. nih.govconsensus.app

Halogen Substitution : The introduction of halogens (Cl, Br, F) on the aromatic ring generally increased affinity for σ2 receptors while maintaining similar σ1 affinity. nih.gov

Electron-Donating Groups : Groups like OH, OMe, or NH2 resulted in moderate σ1 affinity but weak or negligible affinity for σ2 receptors, thus improving selectivity for σ1. nih.govconsensus.app

Selectivity : The selectivity for σ1 receptors followed the trend 3 > 2 ≈ 4 for several substituted analogues. The 2-fluoro substituted analogue was identified as the most selective ligand for the σ1 receptor in the series. nih.gov

A related study using Comparative Molecular Field Analysis (CoMFA), a 3D-QSAR technique, confirmed that the electrostatic properties of the substituents on the phenylacetamide ring strongly influence binding to σ1 receptors. researchgate.net

| Substitution on Phenylacetamide Ring | Effect on Receptor Affinity | Reference |

|---|---|---|

| Unsubstituted | High affinity and selectivity for σ1 (Ki = 3.90 nM) over σ2 (Ki = 240 nM). | nih.govconsensus.app |

| 3-Position (e.g., Cl, Br, F, NO2, OMe) | Generally higher affinity for both σ1 and σ2 receptors compared to 2- and 4-isomers. | nih.gov |

| Halogens (general) | Increased affinity for σ2 receptors while maintaining σ1 affinity. | nih.govconsensus.app |

| Electron-Donating Groups (OH, OMe, NH2) | Moderate σ1 affinity; weak or negligible σ2 affinity. | nih.gov |

| 2-Fluoro | Highest selectivity for σ1 receptors (σ1 Ki = 3.56 nM, σ2 Ki = 667 nM). | nih.gov |

QSAR findings for N-(1-benzylpiperidin-4-yl)phenylacetamide analogues. nih.govconsensus.app

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a powerful method in computational drug design used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to be active at a specific biological target. nih.govmdpi.com A pharmacophore model consists of features like hydrogen bond acceptors/donors, hydrophobic regions, aromatic rings, and charged groups. nih.govplos.org

Once a pharmacophore model is generated and validated based on a set of known active ligands, it can be used as a 3D query to search large chemical databases for novel compounds that match the pharmacophore features. plos.orgresearcher.life This process, known as virtual screening, allows for the rapid identification of potential new lead compounds with diverse chemical scaffolds. mdpi.com

For classes of compounds structurally related to this compound, such as fentanyl derivatives which share a common N-phenyl-N-(piperidin-4-yl)acetamide core, pharmacophore modeling has been successfully applied. A study on 50 fentanyl derivatives generated a 3D pharmacophore model that was used to understand ligand-receptor interactions. nih.gov The best models are validated using a test set of compounds with known activities to ensure their predictive power. plos.org The validated model can then be used to screen databases, and the resulting hits are often further filtered by applying criteria like Lipinski's rule of five and then subjected to molecular docking to prioritize them for synthesis and biological testing. plos.org This approach has proven effective in discovering novel inhibitors for various targets, including phosphodiesterases and aromatase. plos.orgresearcher.life

In Vitro Metabolism and Biotransformation Studies

Metabolic Stability Assessment in Liver Microsomes and Other Subcellular Fractions

There is no published data regarding the metabolic stability of N-(4-Phenylpiperidin-4-yl)acetamide in human or animal liver microsomes, S9 fractions, or hepatocytes. Therefore, key parameters such as its intrinsic clearance (CLint) and half-life (t½), which indicate how quickly the compound is metabolized, are unknown. Such stability assays are fundamental for predicting hepatic clearance in vivo.

Identification of Major Metabolites Generated In Vitro

Specific in vitro studies to identify the major metabolites of this compound have not been reported. While compounds with similar structural motifs, such as other 4-aminopiperidine (B84694) derivatives, often undergo predictable metabolic reactions, the actual metabolites of this compound have not been isolated or structurally elucidated from in vitro systems.

Characterization of In Vitro Biotransformation Pathways (e.g., Oxidation, Dealkylation)

Without the identification of its metabolites, the specific biotransformation pathways for this compound cannot be characterized. Generally, pathways for structurally related molecules may involve oxidation (hydroxylation) of the phenyl or piperidine (B6355638) rings and dealkylation. For instance, studies on various 4-aminopiperidine drugs show that N-dealkylation is a common metabolic route nih.gov. Similarly, research on fentanyl analogs, which share a piperidine core, frequently identifies N-dealkylation and hydroxylation as predominant metabolic pathways in human hepatocytes and liver microsomes researchgate.netnih.gov. However, the applicability of these pathways to this compound is speculative without direct experimental evidence.

Identification of Key Enzymatic Systems Involved in In Vitro Metabolism (e.g., Cytochrome P450s)

The specific enzymatic systems, particularly the Cytochrome P450 (CYP) isoforms, responsible for the metabolism of this compound have not been identified. For many therapeutic agents containing a 4-aminopiperidine moiety, CYP3A4 is a major enzyme involved in their N-dealkylation nih.gov. Studies with other compounds have also implicated enzymes like CYP2D6 in the metabolism of phenylpiperidine structures doi.org. A study on the related compound loperamide (B1203769) found that its metabolism in human liver microsomes was mediated by CYP3A4 and CYP2B6 nih.gov. However, reaction phenotyping studies are required to determine which specific enzymes are involved in the biotransformation of this compound.

Conclusion and Future Research Perspectives

Synthesis of Key Academic Findings on N-(4-Phenylpiperidin-4-yl)acetamide and its Analogues

This compound is a notable intermediate in the synthesis of highly potent opioid analgesics. Its core structure, featuring a 4-phenylpiperidine (B165713) moiety, is a critical pharmacophore for mu-opioid receptor agonists. Research has demonstrated that modifications to this core structure can lead to a diverse range of pharmacological activities.

A key synthetic route to this compound involves the acylation of 4-amino-4-phenylpiperidine. This precursor itself can be prepared through various multi-step synthetic pathways. The subsequent N-alkylation or N-acylation of the piperidine (B6355638) nitrogen allows for the introduction of various substituents, leading to a wide array of analogues.

Studies on analogues of this compound have revealed crucial structure-activity relationships (SAR). For instance, the nature of the substituent on the piperidine nitrogen significantly influences the compound's affinity and efficacy at opioid receptors. The introduction of a phenethyl group, for example, is a common feature in many potent fentanyl analogues. nih.gov Modifications to the acetamide (B32628) group and the phenyl ring have also been explored to modulate pharmacological properties. nih.gov

Beyond its role as a synthetic intermediate, research has explored the biological activities of this compound analogues in other areas. For example, derivatives have been investigated as sigma receptor ligands, which are implicated in a variety of neurological functions. researchgate.net One study reported the synthesis of a series of N-(1-benzylpiperidin-4-yl)arylacetamides and their evaluation for binding to sigma-1 and sigma-2 receptors, finding that many displayed higher affinity for the sigma-1 receptor. researchgate.net Another area of investigation involves the development of cannabinoid receptor 1 (CB1) antagonists, where the 4-phenylpiperidine-4-carboxamide (B8810514) group has been incorporated into novel scaffolds. nih.gov

Identification of Remaining Research Challenges and Knowledge Gaps in the Field

Despite the extensive research on fentanyl-related compounds, there are still significant challenges and knowledge gaps in the understanding of this compound and its analogues.

A primary challenge lies in the development of analogues with improved therapeutic profiles, specifically those that retain potent analgesic effects while minimizing adverse effects such as respiratory depression, tolerance, and dependence. While the 4-phenylpiperidine core is well-established for opioid activity, the precise structural modifications required to dissociate desired from undesired effects remain an active area of investigation. painphysicianjournal.com

Furthermore, the exploration of this compound derivatives for non-opioid targets is an area with considerable room for growth. While some studies have ventured into sigma receptors and cannabinoid receptors, a systematic and comprehensive screening of these compounds against a broader range of biological targets is lacking. researchgate.netnih.gov This limits the potential for repurposing this chemical scaffold for new therapeutic applications.

Another knowledge gap is the limited availability of in-depth preclinical and clinical data for many of the synthesized analogues. While numerous compounds have been synthesized and their in vitro binding affinities determined, comprehensive studies on their pharmacokinetics, pharmacodynamics, and long-term effects are often not available in the public domain. painphysicianjournal.com

Finally, the development of more efficient and stereoselective synthetic methods for producing chiral analogues of this compound remains a challenge. The stereochemistry of the 4-phenylpiperidine ring can significantly impact pharmacological activity, and a lack of efficient synthetic routes can hinder the exploration of specific stereoisomers. nih.gov

Proposed Directions for Advanced Academic Inquiry and Methodology Development

To address the existing challenges and fill the knowledge gaps, several directions for future research are proposed:

Rational Drug Design and Computational Modeling: Future research should increasingly leverage computational tools for the rational design of novel this compound analogues. Quantitative structure-activity relationship (QSAR) studies and molecular docking simulations can help predict the binding affinities and functional activities of new compounds, guiding synthetic efforts towards molecules with desired properties. nih.gov This approach can accelerate the discovery of ligands with high selectivity for specific receptor subtypes or those with a desired balance of agonist and antagonist activity.

Exploration of Novel Biological Targets: A systematic investigation of the polypharmacology of this compound derivatives is warranted. High-throughput screening of compound libraries against a diverse panel of receptors, enzymes, and ion channels could uncover novel therapeutic applications beyond analgesia. This could lead to the development of treatments for a range of conditions, including neurological disorders and inflammatory diseases. mdpi.com

Development of Biased Ligands: Research should focus on the design of "biased agonists" or "functionally selective" ligands. These are molecules that preferentially activate certain downstream signaling pathways of a receptor over others. For opioid receptors, biased agonists could potentially elicit strong analgesia with reduced respiratory depression or constipation. This requires a deeper understanding of the molecular interactions between the ligand, the receptor, and the various intracellular signaling proteins.

Advanced Synthetic Methodologies: The development of novel and efficient synthetic strategies, particularly for the stereoselective synthesis of chiral analogues, is crucial. This will enable a more thorough investigation of the impact of stereochemistry on pharmacological activity and facilitate the production of enantiomerically pure compounds for preclinical and clinical evaluation.

In-depth Preclinical and Mechanistic Studies: For promising lead compounds, comprehensive preclinical evaluation is essential. This includes detailed pharmacokinetic studies (absorption, distribution, metabolism, and excretion), as well as in vivo studies in relevant animal models to assess efficacy and safety. Mechanistic studies to elucidate the precise molecular mechanisms of action will also be critical for understanding the full therapeutic potential and potential liabilities of these compounds.

Q & A

Q. What are the recommended synthesis protocols for N-(4-Phenylpiperidin-4-yl)acetamide, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, piperidine derivatives can be synthesized via reactions between ketones (e.g., 4-phenylpiperidin-4-one) and acetamide precursors under reflux conditions in anhydrous solvents (e.g., dichloromethane or acetonitrile). Purification is achieved using column chromatography or mass-directed preparative liquid chromatography (LC) to isolate high-purity fractions. Final characterization requires nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) to confirm molecular identity and purity (>95%) .

Q. How is structural characterization performed for this compound, and what analytical techniques are critical?

- Methodological Answer : Structural confirmation relies on ¹H/¹³C NMR to assign proton and carbon environments, particularly the piperidine ring and acetamide moiety. Fourier-transform infrared spectroscopy (FT-IR) identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹). X-ray crystallography resolves 3D conformation and intermolecular interactions (e.g., hydrogen bonding), as demonstrated for structurally analogous piperidine-acetamide derivatives . Mass spectrometry (ESI-TOF or MALDI-TOF) validates molecular weight and fragmentation patterns .

Q. What in vitro models are suitable for initial pharmacological screening of this compound?

- Methodological Answer : Use cell viability assays (e.g., MTT or Mosmann’s colorimetric assay) to assess cytotoxicity in neuronal (SH-SY5Y) or hepatic (HepG2) cell lines . For CNS-targeted studies, radioligand binding assays (e.g., μ-opioid or dopamine receptor binding) can evaluate affinity. Primary neuronal cultures or isolated tissue preparations (e.g., guinea pig ileum) are recommended for functional studies on neurotransmitter release or ion channel modulation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound derivatives?

- Methodological Answer : Systematic substitution at the piperidine nitrogen (e.g., alkylation or aryl groups) or acetamide carbonyl can modulate bioactivity. Compare analogs using molecular docking (e.g., AutoDock Vina) against target receptors (e.g., opioid receptors). Validate predictions with in vitro binding assays and correlate logP values (calculated via HPLC) with membrane permeability. For example, acetyl fentanyl derivatives show enhanced μ-opioid receptor affinity with lipophilic substitutions .

Q. How to resolve discrepancies between in vitro potency and in vivo efficacy for this compound?

- Methodological Answer : Conduct pharmacokinetic profiling (e.g., plasma half-life via LC-MS/MS) to assess bioavailability and metabolic stability. Liver microsome assays identify cytochrome P450-mediated degradation. If in vitro potency (e.g., IC₅₀) does not translate in vivo, consider prodrug strategies or formulation adjustments (e.g., nanoparticle encapsulation) to improve absorption .

Q. What crystallographic methods are used to analyze its molecular interactions?

- Methodological Answer : Single-crystal X-ray diffraction at 293 K with Mo-Kα radiation (λ = 0.71073 Å) resolves bond lengths and angles. Refinement software (e.g., SHELXL) calculates R-factors (<0.05 for high accuracy). For example, sulfonamide-acetamide analogs exhibit hydrogen-bonded dimeric structures in crystal lattices, influencing solubility and stability .

Q. How to address conflicting toxicity data in different experimental models?

- Methodological Answer : Cross-validate using OECD guideline-compliant assays (e.g., Ames test for mutagenicity, zebrafish embryotoxicity). For in vitro vs. in vivo discrepancies, consider species-specific metabolic differences (e.g., human vs. rodent CYP450 isoforms). Toxicity classification (e.g., GHS acute oral toxicity Category 4) should align with LD₅₀ values from rodent studies .

Q. What strategies improve metabolic stability based on structural analogs?

- Methodological Answer : Introduce electron-withdrawing groups (e.g., fluorine) at metabolically labile positions (e.g., para to the acetamide). Isosteric replacement (e.g., piperazine for piperidine) reduces susceptibility to oxidative N-dealkylation. Stable isotope labeling (e.g., ¹³C-acetamide) tracks metabolic pathways via mass spectrometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.